Naphthalene-1,3-disulfonic acid
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Overview
Description
Naphthalene-1,3-disulfonic acid is an organic compound with the molecular formula C10H8O6S2. It is a derivative of naphthalene, where two sulfonic acid groups are attached to the 1st and 3rd positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,3-disulfonic acid can be synthesized through the sulfonation of naphthalene. The process involves mixing naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature. The reaction typically proceeds as follows:
- Naphthalene is mixed with 20% oleum at 20-35°C.
- Gradual addition of 65% oleum and further naphthalene alternately.
- Heating the mixture for 6 hours at 55°C.
- The reaction mixture is then added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3,5-trisulfonic acid.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthalene-1,3,5-trisulfonic acid.
Reduction: Naphthalene-1,3-disulfonate salts.
Substitution: Depending on the nucleophile, products can include naphthalene derivatives with different functional groups.
Scientific Research Applications
Naphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalene-1,3-disulfonic acid involves its ability to interact with various molecular targets through its sulfonic acid groups. These interactions can include hydrogen bonding, electrostatic interactions, and coordination with metal ions. The compound’s effects are mediated through these interactions, influencing the behavior of other molecules and ions in its vicinity .
Comparison with Similar Compounds
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): Another isomer of naphthalenedisulfonic acid with sulfonic acid groups at the 1st and 5th positions.
Naphthalene-2,6-disulfonic acid: A similar compound with sulfonic acid groups at the 2nd and 6th positions.
Uniqueness: Naphthalene-1,3-disulfonic acid is unique due to its specific positioning of sulfonic acid groups, which imparts distinct chemical and physical properties. This positioning affects its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other isomers may not fulfill.
Properties
IUPAC Name |
naphthalene-1,3-disulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)8-5-7-3-1-2-4-9(7)10(6-8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKORGLNGEASTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20520912 |
Source
|
Record name | Naphthalene-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20520912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6094-26-4 |
Source
|
Record name | Naphthalene-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20520912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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